molecular formula C11H12O4 B2770764 Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate CAS No. 2092670-24-9

Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate

Cat. No.: B2770764
CAS No.: 2092670-24-9
M. Wt: 208.213
InChI Key: LWHCOUPCCPJELQ-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate is a cyclopropane-based ester featuring a 2,6-dihydroxyphenyl substituent. The compound’s unique structure combines the strained cyclopropane ring with phenolic hydroxyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-10(14)11(5-6-11)9-7(12)3-2-4-8(9)13/h2-4,12-13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHCOUPCCPJELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=C(C=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the Ester Group: The ester functional group can be introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

    Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions, where an aromatic ring undergoes electrophilic substitution with hydroxylating agents.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and synthetic differences between methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Yield Applications/Notes
This compound (Target) C₁₁H₁₂O₄ 208.21 Cyclopropane, 2,6-dihydroxyphenyl, ester BBr₃-mediated deprotection (inferred) ~51%* Potential antioxidant or drug candidate; phenolic groups enhance reactivity
Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropane-1-carboxylate (Compound 17) C₁₂H₁₁N₂O₈ 311.23 Methoxy, dinitrophenoxy, ester Nucleophilic substitution with Cs₂CO₃ N/A Intermediate for nitro reduction; electron-withdrawing groups reduce stability
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 Cyclopentane, methylamino, ester Reaction with toluenesulfonate 78% Pharmaceutical intermediate; amino group improves solubility
Methyl 1-(3-methyl-4-boronate-phenyl)cyclopropane-1-carboxylate C₁₈H₂₅BO₄ 316.20 Boronate ester, cyclopropane, ester Undisclosed (commercial synthesis) N/A Suzuki coupling precursor; boron enhances cross-coupling utility
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Cyclopentane, amino, ester Undisclosed N/A Bioactive molecule; safety concerns due to amine reactivity

*Yield inferred from analogous deprotection reactions .

Key Research Findings

Cyclopropane vs. Larger Rings: The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity compared to cyclopentane/cyclohexane analogs (e.g., methyl 1-(methylamino)cyclopentanecarboxylate). This strain may facilitate ring-opening reactions or interactions with biological targets . Cyclopentane/cyclohexane derivatives exhibit greater conformational flexibility, which can improve binding affinity in drug design but reduce metabolic stability .

Boronate Esters: The boronate-containing analog (MW 316.20) demonstrates utility in cross-coupling reactions, a property absent in the target compound due to its lack of boron .

Synthetic Yields and Methods :

  • Deprotection reactions using BBr₃ (yield ~51%) are less efficient than toluenesulfonate-mediated syntheses (yield 78% for cyclopentane derivatives), highlighting the challenge of introducing hydroxyl groups .
  • Nucleophilic substitutions (e.g., with Cs₂CO₃) are preferred for introducing electron-deficient groups like nitro, though they may require harsh conditions .

Stability and Reactivity Trends

  • Electron-Withdrawing Groups : Nitro substituents (Compound 17) decrease electron density on the aromatic ring, reducing susceptibility to electrophilic attack but increasing instability under reducing conditions .
  • Amino Groups: Methylamino-substituted compounds (e.g., C₈H₁₆ClNO₂) exhibit basicity, enhancing water solubility but requiring stabilization via hydrochloride salts .

Biological Activity

Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate (MDPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDPC is characterized by a cyclopropane ring substituted with a methyl ester and a dihydroxyphenyl group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol

Biological Activities

MDPC has been investigated for various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the phenolic structure contributes to its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Preliminary studies have indicated that MDPC exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Effects : Research has shown that MDPC can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cell survival and proliferation is under investigation.

The biological activity of MDPC can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups on the phenolic ring are known to donate hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.
  • Enzyme Inhibition : MDPC may inhibit specific enzymes involved in cancer progression or microbial metabolism, leading to reduced viability of cancerous cells or pathogens.
  • Gene Expression Modulation : The compound has been shown to affect the expression of genes related to apoptosis and cell cycle regulation, contributing to its anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of MRSA
AnticancerInduces apoptosis in breast cancer cells

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, MDPC was tested on human breast cancer cell lines (MCF-7). The results indicated that treatment with MDPC resulted in a significant decrease in cell viability (IC50 = 25 µM) compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, leading to apoptosis.

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